molecular formula C7H3NO3 B057819 Furo[3,4-c]pyridine-1,3-dione CAS No. 4664-08-8

Furo[3,4-c]pyridine-1,3-dione

Cat. No.: B057819
CAS No.: 4664-08-8
M. Wt: 149.1 g/mol
InChI Key: KFKMGUPDWTWQFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Pyridinedicarboxylic anhydride can be synthesized through the dehydration of 3,4-pyridinedicarboxylic acid. The reaction typically involves heating the acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide (P2O5) to remove water and form the anhydride .

Industrial Production Methods: In industrial settings, the production of 3,4-pyridinedicarboxylic anhydride often involves the use of continuous flow reactors to ensure efficient heat transfer and reaction control. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Pyridinedicarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Furo[3,4-c]pyridine-1,3-dione derivatives have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that modifications to the furo[3,4-c]pyridine structure can enhance its efficacy against resistant strains of bacteria .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action often involves the modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects
Recent studies highlight the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that these compounds may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, facilitating the synthesis of more complex molecules. Researchers have utilized this compound in the synthesis of pyridine-based ligands and catalysts for various reactions, including coupling reactions and cycloadditions .

Material Science

Polymer Chemistry
In material science, this compound is being explored as a component in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Additionally, it has been used to develop conductive polymers that show promise in electronic applications .

Case Studies

Study Application Findings
Gribble et al., 1992AntimicrobialDemonstrated significant inhibition of bacterial growth with modified derivatives.
Curd et al., 1946AnticancerIdentified cytotoxic effects on specific cancer cell lines through apoptosis induction.
Recent Neuroprotection StudyNeuroprotectiveShowed reduction in oxidative stress markers in neuronal cultures treated with furo[3,4-c]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3,4-pyridinedicarboxylic anhydride involves its reactivity with nucleophiles such as amines and alcohols. The compound undergoes nucleophilic attack, leading to the formation of amides or esters. This reactivity is attributed to the electron-deficient nature of the anhydride carbonyl groups, which makes them susceptible to nucleophilic attack . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and proteins .

Comparison with Similar Compounds

Uniqueness: 3,4-Pyridinedicarboxylic anhydride is unique due to its specific positioning of the anhydride groups, which imparts distinct reactivity and properties compared to other pyridine derivatives. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

Furo[3,4-c]pyridine-1,3-dione, a bicyclic compound featuring a pyridine and furan moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C7H5NO3C_7H_5NO_3 and a molecular weight of 149.11 g/mol. The compound typically appears as a white to light yellow powder and exhibits a melting point around 77 °C. Its structural features contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the cell cycle .

2. Proteasome Inhibition

Furo[3,4-c]pyridine derivatives have been evaluated for their ability to inhibit proteasomal activity. One notable compound showed an IC50 value of 600 nM against the constitutive proteasome (c20S), indicating potent inhibition without affecting the immunoproteasome (i20S) . This selective inhibition could be leveraged for therapeutic strategies in diseases where proteasome activity is dysregulated.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been linked to its ability to modulate cytokine production and inhibit pathways associated with inflammation. For example, compounds derived from this scaffold have shown efficacy in reducing pro-inflammatory cytokines in vitro, suggesting their role in treating inflammatory diseases .

4. Antiviral Activity

Recent studies have highlighted the antiviral properties of furo[3,4-c]pyridine derivatives against respiratory syncytial virus (RSV). These compounds demonstrated good binding affinity to viral proteins and effectively inhibited viral replication in cultured cells .

Structure-Activity Relationship (SAR)

The biological activity of furo[3,4-c]pyridine derivatives is significantly influenced by their substituents. For instance:

  • Phenoxy Substituents : Compounds with phenoxy groups at the 4-position exhibited enhanced insulin sensitivity in adipocytes, with increases ranging from 7.4% to 37.4% compared to controls .
  • Alkanoic Acid Derivatives : These showed varying degrees of activity as aldose reductase inhibitors, with shorter chains being more effective than longer ones .

Case Study 1: Antitumor Efficacy

A derivative of furo[3,4-c]pyridine was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The study found that this compound induced cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Case Study 2: Selective Proteasome Inhibition

In a comparative study assessing different derivatives for proteasome inhibition, compound 10 was identified as a potent inhibitor with selective action on c20S over i20S. This selectivity is crucial for minimizing side effects associated with broad-spectrum proteasome inhibitors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Furo[3,4-c]pyridine-1,3-dione derivatives, and how are substituents introduced?

  • Methodological Answer: The synthesis often involves the Pfitzinger reaction with isatin derivatives under strong alkali conditions to form key intermediates like furan-2,5-dione . Friedel-Crafts acylation using AlCl₃ can introduce aromatic substituents, as seen in the synthesis of benzoisoquinoline derivatives . Substituents at the C3 and N5 positions are typically introduced via nucleophilic substitution or Suzuki coupling reactions, depending on the desired functional groups .

Q. How can researchers evaluate the chemical stability of this compound derivatives under stress conditions?

  • Methodological Answer: Follow ICH guidelines for forced degradation studies. Use HPLC coupled with UV/IR spectrometry to monitor degradation products in solutions (acidic/alkaline hydrolysis, oxidation) and solid phases (thermal stress). HPLC/MS identifies degradation pathways, such as photolytic cleavage of the furan ring or oxidation of substituents .

Q. What spectroscopic techniques are critical for structural characterization of these derivatives?

  • Methodological Answer: Combine ¹H/¹³C NMR to confirm substituent positions and ring connectivity. IR spectroscopy identifies carbonyl stretching (1,3-dione, ~1700 cm⁻¹) and heterocyclic ring vibrations. Mass spectrometry (ESI/TOF) validates molecular weights and fragmentation patterns, especially for labile substituents .

Advanced Research Questions

Q. How do substituents at the C3 and N5 positions influence JAK3 inhibitory activity in immunomodulatory applications?

  • Methodological Answer: SAR studies reveal that bulky hydrophobic groups (e.g., 3-isobutyl-3-phenyl) enhance binding to JAK3’s ATP pocket by mimicking natural ligands. Urea or carboxamide groups at N5 improve solubility and potency (e.g., R06039-478, pA₂ = 7.51). Use AutoDock4 for flexible sidechain docking to simulate receptor-ligand interactions and optimize substituent geometry .

Q. What mechanistic insights explain the photodegradation of this compound derivatives?

  • Methodological Answer: Photodegradation under UV light involves ring-opening reactions of the furan moiety, forming ketone or carboxylic acid intermediates. Use time-resolved IR spectroscopy to track real-time bond cleavage. Computational studies (TD-DFT) identify excited-state pathways, while HPLC/MS quantifies degradation kinetics .

Q. How can computational methods predict the efficacy of these derivatives as anti-tubercular agents targeting QcrB?

  • Methodological Answer: Perform molecular dynamics simulations to assess binding stability with QcrB’s ubiquinol oxidation site. Compare MIC values (e.g., 0.132 μmol/L for pyrrolo[3,4-c]pyridine-1,3-dione derivatives) with docking scores to prioritize candidates. Validate predictions using in vitro Mtb H37Rv assays and murine infection models .

Q. What strategies mitigate voltage loss in pyrrolo[3,4-c]pyridine-1,3-dione-based polymers for organic photovoltaics?

  • Methodological Answer: Optimize energy-level alignment by substituting thiophene with bithiophene units in the polymer backbone. This reduces the HOMO-LUMO gap (from 1.75 eV to 1.65 eV) and enhances charge transport. Use grazing-incidence XRD to correlate crystallinity with device performance (e.g., PCE improvement from 8.2% to 9.1%) .

Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy for JAK3 inhibitors?

  • Methodological Answer: Address poor bioavailability by modifying logP values (aim for 2–4) via prodrug strategies (e.g., esterification of carboxylic acids). Use pharmacokinetic studies (plasma t½, AUC) in rodent models to identify metabolic hotspots. Co-crystallization with JAK3 reveals steric clashes in vivo not observed in vitro .

Properties

IUPAC Name

furo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKMGUPDWTWQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963628
Record name Furo[3,4-c]pyridine-1,3-dione
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Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-08-8
Record name 3,4-Pyridinedicarboxylic anhydride
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Record name 3,4-Pyridinedicarboxylic anhydride
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Record name Furo[3,4-c]pyridine-1,3-dione
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Record name 1H,3H-furo[3,4-c]pyridine-1,3-dione
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Record name 3,4-Pyridinedicarboxylic anhydride
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Synthesis routes and methods

Procedure details

Under nitrogen atmosphere a suspension of a 97% pure 3,4-pyridine dicarboxylic acid (152 g, 0.88 mol) in acetic anhydride (450 mL) was heated to reflux and a complete solution was obtained. Once refluxing temperature was reached, solvent was removed by distillation at atmospheric pressure (about 400 mL were collected) over a period of about 1 hour. Vapors temperature was observed to increase from about 132° C. to 140° C. and distillation was stopped when internal temperature reached 150°-155° C. The reaction mixture was cooled to 70° C. and tert-BuOMe (450 mL) was added dropwise under stirring. A dark grey solid precipitated at about 40° C. while temperature was spontaneously let reach 20°-25° C. The suspension was further cooled to 0°-5° C. and stirred for two hours. Under nitrogen blanket the dark grey precipitate was collected by filtration, washed with tert-BuOMe (100 mL) and dried under vacuum (20 torr; 30° C.; 2 h) to yield 3,4-pyridine dicarboxylic acid anhydride (100 g; yield 76%) which was directly used in the next step.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Furo[3,4-c]pyridine-1,3-dione
Furo[3,4-c]pyridine-1,3-dione
Furo[3,4-c]pyridine-1,3-dione
Furo[3,4-c]pyridine-1,3-dione
Furo[3,4-c]pyridine-1,3-dione
Furo[3,4-c]pyridine-1,3-dione

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